N,N,2-Trimethyl-2-phenyl-2H-aziren-3-amine
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Overview
Description
N,N,2-Trimethyl-2-phenyl-2H-aziren-3-amine is a heterocyclic amine compound characterized by a three-membered azirine ring This compound is notable for its high ring strain, which imparts significant reactivity, making it a valuable intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethyl-2-phenyl-2H-aziren-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,N-dimethyl-N-phenylpropanamide.
Formation of Azirine Ring: The starting material is treated with phosgene, triethylamine, and sodium azide to form the azirine ring.
Final Product: The resulting intermediate is then reacted with boron trifluoride in tetrahydrofuran solution to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis with appropriate safety and efficiency measures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: N,N,2-Trimethyl-2-phenyl-2H-aziren-3-amine undergoes various chemical reactions, including:
Ring Enlargement: Reaction with boron trifluoride leads to the formation of 2-amino-1,3,3-trimethyl-3H-indolium tetrafluoroborate.
Hydrolysis: Treatment with aqueous hydrochloric acid converts intermediates to 2,3-dihydro-1,3,3-trimethylindol-2-one.
Common Reagents and Conditions:
Boron trifluoride: Used in tetrahydrofuran solution for ring enlargement reactions.
Acetic anhydride and pyridine: Employed in subsequent reactions to form various indole derivatives.
Aqueous hydrochloric acid: Utilized for hydrolysis reactions.
Major Products:
- 2-amino-1,3,3-trimethyl-3H-indolium tetrafluoroborate
- 2,3-dihydro-1,3,3-trimethylindol-2-one
Scientific Research Applications
N,N,2-Trimethyl-2-phenyl-2H-aziren-3-amine has several scientific research applications:
- Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds, including indoles and pyrroles .
- Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development .
- Material Science: Explored for its reactivity and potential use in the development of novel materials with unique properties .
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-2-phenyl-2H-aziren-3-amine involves its high ring strain, which makes it highly reactive. This reactivity allows it to participate in various chemical transformations, acting as a nucleophile, electrophile, or dienophile. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Properties
CAS No. |
64276-77-3 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
N,N,3-trimethyl-3-phenylazirin-2-amine |
InChI |
InChI=1S/C11H14N2/c1-11(10(12-11)13(2)3)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
NMNJKCLSNPRCRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=N1)N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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